molecular formula C17H14BrClN4O2S B453889 N-(2-BROMO-4-METHYLPHENYL)-N'-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)THIOUREA

N-(2-BROMO-4-METHYLPHENYL)-N'-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)THIOUREA

Cat. No.: B453889
M. Wt: 453.7g/mol
InChI Key: KTAFZKZKSARATN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-BROMO-4-METHYLPHENYL)-N'-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)THIOUREA is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a furan ring, a pyrazole moiety, and a carbamothioyl group. The presence of bromine and chlorine atoms further adds to its chemical reactivity and potential utility in different reactions.

Properties

Molecular Formula

C17H14BrClN4O2S

Molecular Weight

453.7g/mol

IUPAC Name

N-[(2-bromo-4-methylphenyl)carbamothioyl]-5-[(4-chloropyrazol-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C17H14BrClN4O2S/c1-10-2-4-14(13(18)6-10)21-17(26)22-16(24)15-5-3-12(25-15)9-23-8-11(19)7-20-23/h2-8H,9H2,1H3,(H2,21,22,24,26)

InChI Key

KTAFZKZKSARATN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl)Br

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BROMO-4-METHYLPHENYL)-N'-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)THIOUREA typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-BROMO-4-METHYLPHENYL)-N'-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)THIOUREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent choice, and reaction time are crucial to achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

N-(2-BROMO-4-METHYLPHENYL)-N'-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)THIOUREA has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and disease treatment.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-BROMO-4-METHYLPHENYL)-N'-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan-2-carboxamide derivatives, pyrazole-containing molecules, and carbamothioyl-substituted compounds. Examples include:

Uniqueness

The presence of both bromine and chlorine atoms, along with the furan and pyrazole moieties, makes it a versatile compound for various scientific investigations .

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